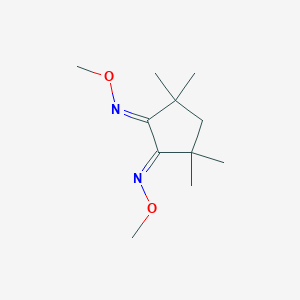
Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride
Descripción general
Descripción
Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride, also known as Ternidazole hydrochloride, is a compound with the molecular formula C7H12ClN3O3 . It has a molecular weight of 221.64 g/mol . The IUPAC name for this compound is 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol;hydrochloride .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
The structure of imidazole is unique and complex despite its small size . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is included in chemical sciences, biological sciences, and materials science, and used as a catalyst in compound synthesis and the process of developing new drugs .Physical And Chemical Properties Analysis
The compound has a molecular weight of 221.64 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
C7H11N3O3⋅ClH C_7H_{11}N_3O_3 \cdot ClH C7H11N3O3⋅ClH
and a molecular weight of 221.64 . Below is a comprehensive analysis of its scientific research applications across various unique fields:Antifungal Applications
Ternidazole hydrochloride belongs to the azoles class, which are compounds known for their antifungal properties. It is used in infectious disease research as an antifungal agent. The compound’s mechanism involves interfering with the synthesis of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability and ultimately, cell death .
Analytical Standards
In the field of analytical chemistry, Ternidazole hydrochloride serves as a certified reference material. It is utilized to ensure the accuracy and reliability of analytical instruments and methodologies. This is crucial for quality control and validation processes in pharmaceutical research and development .
Drug Discovery
The triazole ring present in Ternidazole hydrochloride is a common motif in drug discovery due to its resemblance to the amide bond. This structural feature allows it to form non-covalent bonds with enzymes and receptors, which is beneficial in the development of new drugs with potential biological activities such as anticancer, antibacterial, and antiviral properties .
Organic Synthesis
Ternidazole hydrochloride can be used as a building block in organic synthesis. Its triazole core is stable under various conditions and can be incorporated into more complex molecules. This stability and versatility make it a valuable compound for creating new organic entities .
Polymer Chemistry
In polymer science, Ternidazole hydrochloride’s triazole ring can be used to modify polymers or create new polymer structures. Its ability to engage in hydrogen bonding and its aromatic character can impart unique physical and chemical properties to the polymers .
Supramolecular Chemistry
The compound’s strong dipole moment and hydrogen bonding capability enable it to play a role in supramolecular chemistry. It can be used to design and synthesize molecular assemblies and materials with specific functions .
Bioconjugation and Chemical Biology
Ternidazole hydrochloride can be employed in bioconjugation techniques, where it is used to attach biomolecules to various substrates or to each other. This has applications in chemical biology, where such conjugates can be used to study biological processes or as therapeutic agents .
Fluorescent Imaging and Materials Science
The triazole moiety in Ternidazole hydrochloride can be functionalized to create fluorescent compounds for imaging applications. Additionally, its unique structure facilitates the development of materials with specific properties for use in materials science .
Mecanismo De Acción
Target of Action
Ternidazole hydrochloride, a hydroxymetabolite derived from nitroimidazole, exhibits antiprotozoic properties . It is effective against protozoan organisms such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia .
Mode of Action
Ternidazole hydrochloride is a prodrug and antiprotozoal agent. The nitro group of the compound is reduced in Trichomonas by a ferredoxin-mediated electron transport system . The free nitro radical generated as a result of this reduction is believed to be responsible for the antiprotozoal activity .
Biochemical Pathways
It is known that the compound interferes with the dna synthesis of the protozoan organisms, leading to their death .
Pharmacokinetics
Ternidazole hydrochloride is rapidly and completely absorbed after oral administration . It is partly metabolized by oxidation, hydroxylation, and conjugation . Tinidazole, a compound similar to Ternidazole, is the major drug-related constituent in plasma after human treatment, along with a small amount of the 2-hydroxymethyl metabolite .
Result of Action
The primary result of Ternidazole hydrochloride’s action is the death of the protozoan organisms. This is achieved by damaging the DNA of the organisms and preventing further DNA synthesis . This leads to the effective treatment of infections caused by these organisms.
Action Environment
The action of Ternidazole hydrochloride can be influenced by various environmental factors. For instance, the presence of alcohol can interfere with the metabolism of the drug, leading to unpleasant side effects such as nausea, vomiting, flushing, and headache . Therefore, it is recommended to avoid alcohol during treatment with Ternidazole hydrochloride .
Direcciones Futuras
Imidazole and its derivatives have a remarkable interest and importance in the field of medicinal chemistry . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
Propiedades
IUPAC Name |
3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-6-8-5-7(10(12)13)9(6)3-2-4-11;/h5,11H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXLKVODAFRGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCCO)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220314 | |
| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |
CAS RN |
70028-95-4 | |
| Record name | 1H-Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70028-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070028954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-nitro-1H-imidazole-1-propanol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)



